molecular formula C25H23NO3 B2906272 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 845904-35-0

8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No.: B2906272
CAS No.: 845904-35-0
M. Wt: 385.463
InChI Key: KVSJWXYRGLRHMN-UHFFFAOYSA-N
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Description

8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a benzyl(methyl)amino group, a hydroxy group, and a phenyl group attached to a chromen-4-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the benzyl(methyl)amino group and other substituents. Key steps may include:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.

    Introduction of the Benzyl(methyl)amino Group: This step often involves the reaction of the chromen-4-one intermediate with benzylamine and formaldehyde in the presence of a catalyst.

    Hydroxylation and Methylation: The hydroxy and methyl groups can be introduced through selective hydroxylation and methylation reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one: Lacks the benzyl(methyl)amino group.

    8-((benzyl(methyl)amino)methyl)-2-methyl-3-phenyl-4H-chromen-4-one: Lacks the hydroxy group.

Uniqueness

8-((benzyl(methyl)amino)methyl)-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is unique due to the presence of both the benzyl(methyl)amino group and the hydroxy group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-17-23(19-11-7-4-8-12-19)24(28)20-13-14-22(27)21(25(20)29-17)16-26(2)15-18-9-5-3-6-10-18/h3-14,27H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSJWXYRGLRHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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